4,4-Diphenylsemicarbazide

Description

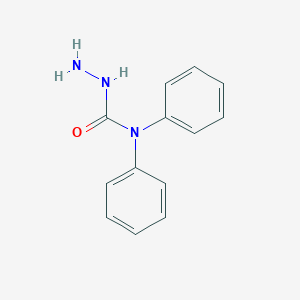

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-15-13(17)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFQQJJJRFDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060531 | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-51-0 | |

| Record name | N,N-Diphenylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 603-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIPHENYLSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA7TGP7XIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylsemicarbazide is a unique molecular scaffold possessing a urea backbone flanked by a diphenylamine and a terminal hydrazine group. This arrangement of functional groups imparts a distinct set of chemical properties and reactivity, making it a valuable, albeit specialized, building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Molecular Structure and Identification

This compound, systematically named 3-amino-1,1-diphenylurea, is characterized by the molecular formula C₁₃H₁₃N₃O.[1] Its structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is part of a diphenylamine moiety, where two phenyl rings are attached to the same nitrogen atom. The other nitrogen is part of a hydrazine group (-NHNH₂). This unique substitution pattern distinguishes it from its isomers, such as 1,4-diphenylsemicarbazide.

The key identifiers for this compound are:

-

CAS Number: 603-51-0[1]

-

Molecular Weight: 227.26 g/mol [1]

-

IUPAC Name: 3-amino-1,1-diphenylurea[1]

-

Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]

The structural arrangement of this compound can be visualized as follows:

Figure 1: 2D representation of the molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research.

Physical Properties

| Property | Value | Reference |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 147-151 °C | [2] |

| Solubility | Information not widely available, but likely soluble in polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic peaks would be expected for the N-H stretching of the primary amine and the amide, C=O stretching of the urea moiety, and C-N stretching, as well as aromatic C-H and C=C stretching from the phenyl rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings and the protons of the -NH- and -NH₂ groups. The integration of these signals would correspond to the number of protons in each environment.[1]

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the urea group, and the distinct carbons of the two phenyl rings.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 227 g/mol .[1]

Synthesis of this compound

While several general methods exist for the synthesis of semicarbazides, a specific, detailed protocol for this compound can be rationally designed based on established organic chemistry principles. One plausible and efficient synthetic route involves the reaction of a suitably activated diphenylamine derivative with hydrazine.

Proposed Synthetic Pathway: From N,N-Diphenylcarbamoyl Chloride

A logical and commonly employed method for the synthesis of ureas and their derivatives is the reaction of an amine with a carbamoyl chloride. In this case, the reaction of hydrazine with N,N-diphenylcarbamoyl chloride would yield this compound.

Figure 2: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis from N,N-Diphenylcarbamoyl Chloride and Hydrazine

This protocol is a representative procedure based on established chemical reactions for the formation of semicarbazides.

Materials:

-

N,N-Diphenylcarbamoyl chloride

-

Hydrazine hydrate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethylamine or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diphenylcarbamoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Prepare a solution of hydrazine hydrate (1.1 to 1.5 equivalents) and triethylamine (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of N,N-diphenylcarbamoyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR, and MS) with the known values for this compound.

Applications in Research and Drug Development

The semicarbazide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3] The presence of the bulky and lipophilic diphenylamino group at the 4-position of the semicarbazide scaffold in this compound suggests its potential as a precursor for novel therapeutic agents.

Precursor for Heterocyclic Synthesis

This compound can serve as a versatile starting material for the synthesis of various heterocyclic compounds. The terminal primary amine of the hydrazine group is a potent nucleophile that can readily react with various electrophiles to form new ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocycles, such as pyrazoles or pyridazines, bearing a diphenylureido substituent.

Scaffold for Biologically Active Molecules

The core structure of this compound can be incorporated into larger molecules to explore their potential as enzyme inhibitors or receptor ligands. The urea and hydrazine functionalities can participate in hydrogen bonding interactions with biological targets, while the diphenylamino group can engage in hydrophobic or π-stacking interactions.

Figure 3: Potential applications of this compound in chemical synthesis and drug discovery.

While specific examples of drugs containing the this compound moiety are not prevalent in the current literature, its structural features align with those of known bioactive molecules. Further research into the synthesis and biological evaluation of its derivatives could unveil novel therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with a unique structural framework that offers potential for further exploration in synthetic and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable building block for the creation of more complex molecules with potential biological activity. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and potential applications to aid researchers in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Organic Syntheses. 4-Phenylsemicarbazide. [Link]

-

Kozyra, P., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 30(8), 1234. [Link][3]

-

Royal Society of Chemistry. Facile one-pot synthesis of 4-substituted semicarbazides. [Link][4]

-

National Institutes of Health. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]

-

National Institutes of Health. Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice. [Link][5]

-

National Institutes of Health. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. [Link]

-

National Institutes of Health. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. [Link][1]

-

National Institutes of Health. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

-

MDPI. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. [Link][6]

-

National Institutes of Health. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). [Link][7]

-

National Institutes of Health. 4-Phenylsemicarbazide. [Link][8]

-

ResearchGate. (PDF) Novel 1,1-diphenylhydrazine derivatives of benzofurazan and their dimerization. [Link][5]

-

ResearchGate. Valine hydantoin. Isocyanic acid is formed when urea dissociates into... [Link][10]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link][11]

-

National Institutes of Health. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link][10]

-

Google Patents. US8110705B2 - Processes for making hydrazides. [12]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link][2]

-

National Institutes of Health. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link]

-

ResearchGate. Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide. [Link][14]

-

ResearchGate. (PDF) Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. [Link][9]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link][15]

-

National Institutes of Health. Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors. [Link][16]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link][7]

-

International Scholarly Research Notices. synthesis of 1,2,4 triazole compounds. [Link][6]

-

ResearchGate. Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. [Link][17]

-

ResearchGate. (PDF) 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone. [Link][18]

-

National Institutes of Health. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. [Link][19]

-

ResearchGate. Facile One-Pot Synthesis of 4-Substituted Semicarbazides. | Request PDF. [Link][20]

-

ARKAT USA. Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link][2]

-

Google Patents. US5241117A - Process for producing semicarbazide. [21]

-

National Institutes of Health. A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link][17]

-

MDPI. A Review on Medicinally Important Heterocyclic Compounds. [Link][12]

-

National Institutes of Health. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. [Link][18]

-

National Institutes of Health. Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. [Link][20]

-

ResearchGate. DPP-4 enzyme inhibition of all synthesized derivatives. [Link]

-

MDPI. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. [Link][4]

-

National Institutes of Health. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. [Link][22]

-

ResearchGate. Synthesis of 4,4'-methylene diphenyl carbamate. [Link][15]

-

MDPI. Azides in the Synthesis of Various Heterocycles. [Link][21]

-

National Institutes of Health. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link][23]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 12. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 16. Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]

- 22. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4-Diphenylsemicarbazide, a versatile molecule with applications in organic synthesis and potential relevance in medicinal chemistry. We will delve into its formal nomenclature, detailed synthetic protocols, physicochemical properties, and its role as a valuable chemical intermediate.

Nomenclature and Identification

IUPAC Name: 3-amino-1,1-diphenylurea[1]

Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]

CAS Number: 603-51-0[1]

Molecular Formula: C₁₃H₁₃N₃O[1]

Molecular Weight: 227.26 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of N,N-diphenylcarbamoyl chloride with hydrazine. This method provides a direct route to the desired product.

Reaction Scheme:

Caption: Synthesis of this compound.

A detailed experimental protocol for a related compound, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate is well-documented and can be adapted.[2] A one-pot synthesis for various 4-substituted semicarbazides has also been developed, which involves the formation of a carbamate intermediate followed by reaction with hydrazine.[3]

Illustrative Laboratory-Scale Synthesis Protocol (Adapted from related syntheses):

Materials:

-

N,N-Diphenylcarbamoyl Chloride

-

Hydrazine hydrate (64-80% solution)

-

Ethanol

-

Triethylamine (optional, as a base)

-

Dichloromethane (optional, as a solvent)

Procedure:

-

In a round-bottom flask, dissolve N,N-diphenylcarbamoyl chloride in a suitable solvent such as ethanol or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. If an acid scavenger is needed, triethylamine can be added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality in Experimental Choices:

-

Slow addition of hydrazine hydrate: The reaction is often exothermic, and slow addition helps to control the reaction temperature and prevent side reactions.

-

Use of a base: In reactions involving amine hydrochlorides or the formation of HCl as a byproduct, a non-nucleophilic base like triethylamine is used to neutralize the acid and drive the reaction to completion.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |

| CAS Number | 603-51-0 | [1] |

| Molecular Formula | C₁₃H₁₃N₃O | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Generally soluble in polar organic solvents. Solubility in water is expected to be low. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR Spectroscopy:

The proton and carbon nuclear magnetic resonance (NMR) spectra provide detailed information about the hydrogen and carbon framework of the molecule. Expected chemical shifts can be predicted based on the electronic environment of the nuclei.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H stretching: Around 3300-3500 cm⁻¹ (from the -NH₂ group)

-

C=O stretching: Around 1640-1680 cm⁻¹ (from the urea carbonyl group)

-

C-N stretching: Around 1200-1350 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: Around 1450-1600 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.[1][6][7] Common fragmentation would involve cleavage of the N-N bond and bonds adjacent to the carbonyl group.

Applications in Research and Development

Semicarbazide derivatives are valuable building blocks in organic synthesis and have shown a wide range of biological activities.

5.1. Derivatizing Agent for Carbonyl Compounds:

Semicarbazides react with aldehydes and ketones to form stable, crystalline derivatives called semicarbazones.[8] This reaction is a classic method for the identification and characterization of carbonyl compounds. The high molecular weight of the diphenylsemicarbazide moiety can be advantageous in certain analytical applications, such as mass spectrometry, by shifting the derivative to a higher mass range, away from potential interferences.

Reaction with Carbonyls Workflow:

Sources

- 1. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 4-苯基氨基脲 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4,4-Diphenylsemicarbazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,4-diphenylsemicarbazide, a compound of interest for researchers, scientists, and professionals in drug development. The guide delves into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this disubstituted semicarbazide. Emphasis is placed on the synthesis of the key precursor, 1,1-diphenylhydrazine, and its subsequent conversion to the target molecule through various established methodologies. This document is structured to provide both a theoretical understanding and practical, field-proven insights into the synthesis of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Semicarbazide Moiety

The semicarbazide functional group is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its derivatives, semicarbazones, are known to possess a diverse range of pharmacological properties, such as anticonvulsant, antibacterial, antifungal, and anticancer activities.[2] The unique electronic and structural features of the semicarbazide moiety allow for critical interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound, with its two phenyl substitutions on the terminal nitrogen, presents a unique building block for the synthesis of novel compounds with potential therapeutic applications. This guide will focus on the practical synthesis of this specific derivative.

Synthesis of the Key Precursor: 1,1-Diphenylhydrazine

A reliable and efficient synthesis of the starting material is paramount for the successful production of the target compound. The most common and scalable route to 1,1-diphenylhydrazine (also known as unsymmetrical diphenylhydrazine) proceeds through the Curtius rearrangement of diphenylcarbamoyl azide. This multi-step synthesis begins with the commercially available diphenylamine.

Pathway I: From Diphenylamine to 1,1-Diphenylhydrazine

This synthetic route involves three key transformations: the formation of diphenylcarbamoyl chloride, its conversion to the corresponding azide, and the final rearrangement to the desired hydrazine.

The initial step involves the reaction of diphenylamine with phosgene or a phosgene equivalent like triphosgene.[3] Phosgene, being a highly toxic gas, requires specialized handling and equipment. The reaction proceeds via the nucleophilic attack of the diphenylamine nitrogen on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride.

Experimental Protocol:

Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

-

In a suitable reaction vessel, dissolve diphenylamine (1.0 eq) in an inert solvent such as benzene.[3]

-

Cool the solution in an ice bath.

-

Slowly bubble phosgene gas (1.0 eq) through the cooled solution with vigorous stirring. The reaction progress can be monitored by the precipitation of diphenylamine hydrochloride.[3]

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.[3]

-

Filter the mixture to remove the diphenylamine hydrochloride precipitate.

-

The filtrate, containing the diphenylcarbamoyl chloride, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

The diphenylcarbamoyl chloride is then converted to diphenylcarbamoyl azide by reaction with an azide salt, typically sodium azide. This is a nucleophilic acyl substitution reaction where the azide ion displaces the chloride ion.

Experimental Protocol:

-

Dissolve diphenylcarbamoyl chloride (1.0 eq) in a suitable solvent like acetone or aqueous acetone.

-

Add a solution of sodium azide (a slight excess, e.g., 1.1 eq) in water dropwise to the stirred solution of diphenylcarbamoyl chloride.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][4] The isocyanate is then hydrolyzed to the corresponding amine. In this case, the rearrangement of diphenylcarbamoyl azide yields a diphenylamino isocyanate intermediate, which upon hydrolysis, gives 1,1-diphenylhydrazine. The rearrangement is known to proceed with the retention of the stereochemistry of the migrating group.[4]

Experimental Protocol:

-

The crude diphenylcarbamoyl azide is heated in an inert solvent (e.g., toluene or benzene) under reflux conditions. The evolution of nitrogen gas indicates the progress of the rearrangement.[1]

-

After the gas evolution ceases, the reaction mixture containing the isocyanate intermediate is cooled.

-

The isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., hydrochloric acid).

-

The resulting 1,1-diphenylhydrazine hydrochloride can be neutralized with a base (e.g., sodium hydroxide) to yield the free base.

-

The product can be purified by distillation under reduced pressure or recrystallization.

Core Synthesis of this compound

With the key precursor, 1,1-diphenylhydrazine, in hand, the final step is the introduction of the carbamoyl moiety (H₂N-C(=O)-) to the unsubstituted nitrogen atom. Several synthetic strategies can be employed to achieve this transformation.

Pathway II: Reaction of 1,1-Diphenylhydrazine with Potassium Cyanate

This method involves the reaction of 1,1-diphenylhydrazine with an in-situ generated cyanic acid from potassium cyanate in the presence of a mineral acid. The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the cyanic acid to form the semicarbazide.

Causality Behind Experimental Choices:

The use of an acid is crucial to protonate the cyanate anion, forming the reactive cyanic acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.

Experimental Protocol:

-

Dissolve 1,1-diphenylhydrazine (1.0 eq) in a suitable solvent such as water or a water/ethanol mixture.

-

In a separate flask, prepare a solution of potassium cyanate (1.1 eq) in water.

-

Cool both solutions in an ice bath.

-

Slowly add the potassium cyanate solution to the stirred solution of 1,1-diphenylhydrazine.

-

While maintaining the low temperature, slowly add a mineral acid (e.g., hydrochloric acid) dropwise to the reaction mixture.

-

Allow the reaction to stir at low temperature for a specified period, monitoring the progress by TLC.

-

The product, this compound, may precipitate out of the solution upon formation.

-

The solid product can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Pathway III: Reaction of 1,1-Diphenylhydrazine with Urea

The reaction of hydrazines with urea is a common method for the synthesis of semicarbazides. This reaction typically requires heating and proceeds with the elimination of ammonia.

Causality Behind Experimental Choices:

Heating is necessary to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon of urea and the subsequent elimination of ammonia. The stoichiometry of the reactants is important to drive the reaction to completion and to minimize the formation of byproducts.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,1-diphenylhydrazine (1.0 eq) and urea (a slight excess, e.g., 1.2 eq).

-

Heat the mixture in a suitable solvent (e.g., water or a high-boiling alcohol) to reflux for several hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may crystallize out upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Pathway IV: Reaction of Diphenylcarbamoyl Chloride with Hydrazine

An alternative, though less direct, approach involves the reaction of diphenylcarbamoyl chloride with hydrazine. In this case, hydrazine acts as the nucleophile, attacking the carbonyl carbon of the diphenylcarbamoyl chloride and displacing the chloride ion.

Causality Behind Experimental Choices:

This reaction is a standard nucleophilic acyl substitution. The use of a base is often necessary to neutralize the HCl generated during the reaction. The choice of solvent is critical to ensure the solubility of both reactants.

Experimental Protocol:

-

Dissolve diphenylcarbamoyl chloride (1.0 eq) in an inert solvent like dichloromethane or tetrahydrofuran.

-

Add a solution of hydrazine hydrate (a slight excess, e.g., 1.2 eq) and a base (e.g., triethylamine, 1.2 eq) to the stirred solution of diphenylcarbamoyl chloride at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization.

Data Presentation and Comparison of Pathways

| Pathway | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

| II: Cyanate Route | 1,1-Diphenylhydrazine, Potassium Cyanate, Acid | Low temperature | Generally clean reaction with good yields. | Requires careful control of pH and temperature. |

| III: Urea Route | 1,1-Diphenylhydrazine, Urea | Reflux | Utilizes readily available and inexpensive reagents. | May require higher temperatures and longer reaction times; potential for byproduct formation. |

| IV: Carbamoyl Chloride Route | Diphenylcarbamoyl Chloride, Hydrazine | Low to ambient temperature | Direct formation of the C-N bond. | Requires the synthesis of diphenylcarbamoyl chloride, which involves handling phosgene. |

Conclusion

The synthesis of this compound is a multi-step process that relies on the successful preparation of the key precursor, 1,1-diphenylhydrazine. The Curtius rearrangement of diphenylcarbamoyl azide provides a reliable route to this precursor from diphenylamine. Subsequently, several viable pathways exist for the conversion of 1,1-diphenylhydrazine to the target semicarbazide, with the choice of method depending on the availability of reagents, scale of the synthesis, and desired purity of the final product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this compound for further investigation and application.

References

-

SUNY Oneonta and SUNY Geneseo. Semicarbazones Synthesis Using Ethyl Lactate or Dimethyl Isosorbide as a Green Solvent. Technology Transfer Office, The Research Foundation for SUNY. [Link]

-

Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., Konovets, A. I., & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(104), 59973-59979. [Link]

-

Kaur, N. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 14(6), 776-792. [Link]

-

Organic Syntheses. (1925). 4-phenylsemicarbazide. Organic Syntheses, 004, 0064. [Link]

-

Wikipedia. (2023). Curtius rearrangement. [Link]

-

PrepChem. (2023). Preparation of diphenylcarbamoyl chloride. [Link]

- Google Patents. (1993). Process for preparing semicarbazide hydrochloride.

- Google Patents. (2002). Production process of phenyl carbamide and/or diphenyl carbamide.

- Google Patents. (1982).

-

AFINITICA. (1950). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. [Link]

-

ResearchGate. (2011). Novel 1,1-diphenylhydrazine derivatives of benzofurazan and their dimerization. [Link]

- Google Patents. (2002). Process for making hydrazides.

-

SciSpace. (1929). The action of potassium cyanide and potassium ferricyanide on certain respiratory pigments. [Link]

-

Semantic Scholar. (2002). Research on the Synthesis of 1,2-Diphenylhydrazine. [Link]

Sources

An In-depth Technical Guide to 4,4-Diphenylsemicarbazide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylsemicarbazide, with the CAS number 603-51-0, is a unique chemical entity belonging to the semicarbazide class of compounds. Its structure, featuring a hydrazinecarboxamide core substituted with two phenyl groups on the terminal nitrogen, imparts specific chemical properties that make it a valuable reagent and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its synthesis, detailed analytical characterization, reactivity, and potential applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 603-51-0 |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 148-152 °C |

| IUPAC Name | 3-amino-1,1-diphenylurea |

| Synonyms | N,N-Diphenylhydrazinecarboxamide |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the -NH₂ group are expected to show a broad singlet, and the -NH- proton adjacent to the carbonyl group will also appear as a singlet. The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum is instrumental in confirming the carbon framework. Key signals include the carbonyl carbon (C=O) which is typically observed downfield, and the aromatic carbons of the phenyl rings which will show a set of signals in the aromatic region (approximately 120-145 ppm). The specific chemical shifts provide evidence for the electronic environment of each carbon atom.

The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ indicative of the carbonyl group in the semicarbazide moiety.

-

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H and C=C stretching: Signals characteristic of the phenyl groups.

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 227, corresponding to its molecular weight. Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reaction of diphenylcarbamoyl chloride with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Experimental Protocol: Synthesis from Diphenylcarbamoyl Chloride and Hydrazine

Materials:

-

Diphenylcarbamoyl chloride

-

Hydrazine hydrate (80-95%)

-

Anhydrous ethanol or isopropanol

-

Dichloromethane or other suitable aprotic solvent

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylcarbamoyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane).

-

Addition of Hydrazine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol or isopropanol dropwise to the stirred solution of diphenylcarbamoyl chloride. The addition should be controlled to maintain the temperature below 10 °C to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.

Caption: Synthetic route to this compound.

Chemical Reactivity and Mechanistic Insights

The primary reactivity of this compound centers around the nucleophilicity of the terminal primary amine group (-NH₂). This makes it a valuable reagent for the derivatization of carbonyl compounds, such as aldehydes and ketones, to form stable crystalline derivatives known as diphenylsemicarbazones.

Reaction with Carbonyl Compounds

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by a dehydration step to form the C=N double bond of the semicarbazone. The reaction is typically catalyzed by a small amount of acid.

Mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the -NH₂ group of this compound attacks the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, making it a good leaving group (water).

-

Elimination of Water: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a C=N double bond and regenerating the acid catalyst.

Physical and chemical properties of 4,4-Diphenylsemicarbazide

An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Physicochemical Properties, Synthesis, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction

This compound (CAS No. 603-51-0) is a disubstituted derivative of semicarbazide, a class of compounds recognized for their unique reactivity and significant potential in both analytical chemistry and medicinal research. Characterized by a urea backbone with a terminal primary amine and two phenyl groups on the amide nitrogen, this molecule's structure dictates its utility. The steric hindrance and electronic effects of the two phenyl rings significantly influence its reactivity compared to simpler semicarbazides, making it a subject of interest for specialized applications.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data summary to explain the causality behind its properties and applications. We will delve into its core physicochemical characteristics, spectroscopic profile, synthesis, and key reactivity, with a forward-looking perspective on its relevance in the field of drug development.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in experimental settings. The presence of the bulky, nonpolar phenyl groups combined with the polar semicarbazide moiety results in a molecule with distinct characteristics.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 603-51-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 147 - 151 °C | [4] |

| IUPAC Name | 3-amino-1,1-diphenylurea | [1] |

Solubility Profile: While precise quantitative solubility data is not extensively documented, a qualitative understanding can be derived from its structure. The two aromatic rings render the molecule largely nonpolar, suggesting solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). The polar urea and amine functionalities may impart slight solubility in more polar solvents like ethanol and acetone, particularly with heating. As with many substituted phenyl compounds, it is expected to be sparingly soluble or insoluble in water.[5]

Spectroscopic and Structural Profile

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.

A 2D representation of the this compound structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be characteristic. The aromatic protons on the two phenyl rings would appear as a complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 10H. The N-H proton of the hydrazine moiety would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The terminal -NH₂ protons would also present as a broad singlet, integrating to 2H.

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of δ 155-160 ppm. Multiple signals will be present in the aromatic region (δ 120-145 ppm) corresponding to the different carbons of the phenyl rings.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of key functional groups.[1] Characteristic peaks include N-H stretching vibrations for the -NHNH₂ group (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the urea carbonyl group (around 1650-1680 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

-

Mass Spectrometry : The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 227).[1] Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage at the N-N or N-C bonds.

Synthesis and Chemical Reactivity

Synthesis Pathway

The synthesis of this compound is typically achieved via the reaction of a suitable N,N-diphenyl-substituted precursor with hydrazine. A historically significant and reliable method involves the nucleophilic substitution reaction between N,N-diphenylcarbamoyl chloride (diphenyl-urea chloride) and hydrazine hydrate.

The underlying mechanism involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of hydrochloric acid to yield the final product.

A generalized workflow for the synthesis of this compound.

Key Chemical Reactivity: Formation of Diphenylsemicarbazones

A cornerstone of semicarbazide chemistry is the reaction of the terminal primary amine with carbonyl compounds (aldehydes and ketones) to form semicarbazones. This compound partakes in this reaction to yield 4,4-diphenylsemicarbazones. These derivatives are often highly crystalline solids with sharp melting points, making them excellent for the identification and characterization of carbonyl compounds.

This reaction is a nucleophilic addition-elimination, where the -NH₂ group attacks the carbonyl carbon, followed by dehydration to form the C=N double bond. The resulting diphenylsemicarbazones are noted to be significantly less soluble than their corresponding standard semicarbazones, which facilitates their isolation.

Applications in Research and Drug Development

Analytical Reagent

Historically and currently, the primary application of this compound is as a derivatizing agent in analytical chemistry. Its reaction with aldehydes and ketones provides a reliable method for:

-

Qualitative Identification: Converting unknown liquid carbonyls into solid derivatives with distinct melting points for identification.

-

Purification: Separating carbonyl compounds from a mixture by precipitation of the diphenylsemicarbazone, which can later be hydrolyzed back to the parent carbonyl.

Potential in Drug Discovery

While specific biological activity for this compound is not widely reported in public literature, the broader semicarbazide and thiosemicarbazide scaffolds are of immense interest to drug development professionals.[6] These frameworks are considered "privileged structures" due to their ability to form multiple hydrogen bonds and coordinate with metal ions in enzyme active sites.[7]

Derivatives of semicarbazides have been investigated for a wide range of therapeutic activities, including:

-

Anticancer: Some semicarbazones have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting enzymes crucial for cell proliferation like topoisomerase.[7][8]

-

Antimicrobial: The scaffold is present in compounds with activity against various bacterial and fungal pathogens.[9]

-

Enzyme Inhibition: Semicarbazides have been shown to inhibit various enzymes, presenting opportunities for developing treatments for metabolic disorders.[7]

For drug development professionals, this compound serves as a valuable starting material or fragment for creating novel derivatives. The two phenyl groups provide a large, lipophilic anchor that can be functionalized to modulate pharmacokinetic properties (ADME) and target specific receptor pockets.

Experimental Protocol: Derivatization of an Aldehyde

This protocol provides a self-validating system for confirming the identity of an aldehyde through derivatization with this compound.

Objective: To prepare the 4,4-diphenylsemicarbazone of benzaldehyde for characterization.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (95%)

-

Glacial Acetic Acid (catalytic amount)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, filtration apparatus

Experimental workflow for the synthesis of a 4,4-diphenylsemicarbazone.

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve ~1.0 mmol of this compound in 15-20 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

-

Addition of Aldehyde: To the clear solution, add a stoichiometric equivalent (~1.0 mmol) of benzaldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

-

Reaction: Heat the mixture under reflux for 30 minutes. The formation of a precipitate may be observed.

-

Crystallization: Allow the flask to cool to room temperature. If crystals do not form readily, scratching the inside of the flask with a glass rod can induce crystallization. Subsequently, cool the flask in an ice-water bath for 15-20 minutes to maximize product precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals on the filter paper with a small amount of cold ethanol-water (1:1) mixture to remove unreacted starting materials and impurities. Allow the product to air-dry.

-

Characterization: The success of the protocol is validated by determining the melting point of the dried product and comparing it to the literature value for benzaldehyde 4,4-diphenylsemicarbazone. Further confirmation is achieved via spectroscopic analysis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a compound with well-defined physicochemical properties and a specific, valuable role in analytical chemistry. Its robust reactivity with carbonyls makes it an enduring tool for the characterization and purification of aldehydes and ketones. While its direct biological applications are yet to be fully explored, its chemical scaffold represents a promising platform for medicinal chemists. The dual phenyl substitution offers a unique lipophilic character that, when combined with the hydrogen-bonding capabilities of the semicarbazide moiety, provides a rich foundation for the design of novel therapeutic agents.

References

-

Organic Syntheses Procedure. (n.d.). 4-phenylsemicarbazide. Organic Syntheses. Available at: [Link]

-

Wuhan Yuancheng Co-creation Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69049, this compound. PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biological Activity of Semicarbazide Derivatives. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). A Scalable Synthesis of the Photocatalyst 4CzIPN. Available at: [Link]

-

Semantic Scholar. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69299, Hydrazinecarboxamide, N,2-diphenyl-. PubChem. Available at: [Link]

-

Seth, S., Biswas, A., Banerjee, A., Chattopadhyay, S. K., & Ghosh, S. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta crystallographica. Section C, Crystal structure communications, 52(Pt 9), 2377–2379. Available at: [Link]

-

Ashiq, U., Jamal, R. A., Arshad, M. N., Maqsood, Z. T., & Khan, I. U. (2009). 4-Phenylsemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2573. Available at: [Link]

-

Humeniuk, E., Adamczuk, G., Korga-Plewko, A., et al. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Diphenylsemicarbazide (CAS 621-12-5). Available at: [Link]

- Google Patents. (n.d.). US7470780B2 - Dyes that are soluble in organic solvents.

-

Shroff, J. R., Elpern, B., Kobrin, S., & Cervoni, P. (1982). Chemistry and hypoglycemic activity of N-[[(Dialkylamino)alkoxy]phenyl]benzamidines. Journal of medicinal chemistry, 25(4), 359–362. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-P-Phenylenediamine. PubChem. Available at: [Link]

Sources

- 1. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 603-51-0 CAS Manufactory [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound-产品信息-武汉远成共创科技有限公司- [manage.wonmall.com]

- 5. US7470780B2 - Dyes that are soluble in organic solvents - Google Patents [patents.google.com]

- 6. [PDF] Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4,4-Diphenylsemicarbazide

This guide provides an in-depth exploration of the spectral characterization of 4,4-diphenylsemicarbazide, a compound of significant interest in synthetic and medicinal chemistry. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document offers a detailed examination of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data of this compound, grounded in established scientific principles and experimental best practices.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₃N₃O, is a derivative of semicarbazide featuring two phenyl groups attached to one of the terminal nitrogen atoms.[1] Its structure, comprising a urea-like core, a primary amine, and two aromatic rings, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of various heterocyclic compounds and a subject of study for its potential biological activities. Accurate structural elucidation through spectroscopic methods is the cornerstone of its reliable application in research and development.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Experimental Protocol: Acquiring the IR Spectrum

The solid nature of this compound necessitates a sample preparation method that allows for the efficient transmission of infrared light. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3]

Step-by-Step Methodology:

-

Sample and KBr Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with a pestle in an agate mortar. Approximately 100-200 mg of dry, IR-grade KBr powder is then added and thoroughly mixed with the sample.[2]

-

Pellet Formation: The finely ground mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

Background Spectrum: A background spectrum is collected with an empty sample holder to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for obtaining the IR spectrum of this compound using the KBr pellet method.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| ~1680-1650 | C=O Stretch (Amide I) | Urea Carbonyl | Strong |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1580-1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1300-1000 | C-N Stretch | Aryl-N & Amine C-N | Medium |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Interpretation of the IR Spectrum

The infrared spectrum of this compound provides a wealth of structural information:

-

N-H Vibrations: The presence of a primary amine (-NH₂) group is confirmed by two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A bending vibration (scissoring) for the -NH₂ group is also expected around 1580-1550 cm⁻¹.

-

Carbonyl Group: A strong absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the urea moiety (Amide I band). The position of this band can be influenced by hydrogen bonding.

-

Aromatic Rings: The presence of the two phenyl groups is indicated by several features. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹.[4] Characteristic C=C stretching vibrations within the aromatic rings are expected to produce sharp peaks around 1600 cm⁻¹ and 1475 cm⁻¹. Strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

-

C-N Vibrations: The stretching vibrations of the C-N bonds, both from the aryl-nitrogen and the amine-carbon linkages, will appear in the fingerprint region between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: Acquiring NMR Spectra

To obtain high-resolution NMR spectra, this compound must be dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, the number of scans (typically 16-64 for good signal-to-noise), and the relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy of this compound

Data Presentation: Expected ¹H NMR Signals

The following table outlines the anticipated proton NMR signals for this compound. Chemical shifts are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| ~8.5 (broad) | Singlet | 1H | N-H (Amide-like) |

| ~4.5 (broad) | Singlet | 2H | -NH₂ (Primary Amine) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative:

-

Aromatic Protons: The ten protons of the two phenyl groups will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.[5] Due to the free rotation around the C-N bonds, the protons on each ring may be chemically equivalent, leading to a complex multiplet. The integration of this region should correspond to 10 protons.

-

Amide-like Proton: The proton on the nitrogen adjacent to the carbonyl group is expected to be deshielded and appear as a broad singlet at a downfield chemical shift, likely around 8.5 ppm. Its broadness is due to quadrupolar relaxation of the adjacent nitrogen and potential chemical exchange.

-

Primary Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.5 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy of this compound

Data Presentation: Expected ¹³C NMR Signals

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C=O (Urea Carbonyl) |

| ~140-145 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~125 | Aromatic C-H |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear carbon count and identifies the different types of carbon atoms in the molecule:

-

Carbonyl Carbon: The carbon of the urea carbonyl group (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 155-160 ppm.

-

Aromatic Carbons: The aromatic region of the spectrum will show signals for the carbons of the two phenyl rings. The quaternary carbons directly attached to the nitrogen atom will be found around 140-145 ppm. The protonated aromatic carbons will appear in the range of 125-129 ppm.[6][7] Due to the symmetry of the molecule, it is possible that the two phenyl groups are equivalent, resulting in a smaller number of observed signals than the total number of aromatic carbons. For instance, if the two phenyl groups are equivalent, we would expect to see one signal for the quaternary carbons and three signals for the protonated carbons.

Conclusion

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key functional groups—the primary amine, the urea carbonyl, and the aromatic rings. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the number and connectivity of the different types of protons and carbons. This in-depth spectral analysis is essential for ensuring the identity and purity of this compound, thereby underpinning its reliable use in further chemical synthesis and biological investigations.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

JoVE. (2015, March 4). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Diphenylsemicarbazide. NIST Chemistry WebBook. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

Journal of American Science. (2010). IR Study of the Low Temperature phase Transition in Amorphous Diphenyl Carbazide C13H14N4O. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C13H13N3O | CID 69049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. jascoinc.com [jascoinc.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

4,4-Diphenylsemicarbazide: A Versatile Scaffold for Innovative Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction